1,4-Bis(trifluoromethyl)benzene
Overview
Description
1,4-Bis(trifluoromethyl)benzene, also known as p-Xylene, α,α,α,α’,α’,α’-hexafluoro-, is a chemical compound with the formula C8H4F6. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring at the para positions. This compound is known for its unique chemical properties, making it a valuable building block in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 1,4-Bis(trifluoromethyl)benzene is primarily through its role as a building block in organic synthesis . It can participate in various chemical reactions, contributing its trifluoromethyl groups to the resulting compounds. The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular compounds it helps synthesize. As a building block in organic synthesis , it could potentially be involved in a wide range of pathways, depending on the final products of these reactions.
Pharmacokinetics
Given its chemical structure, it is likely that it has low water solubility and could be metabolized in the liver, similar to other organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific compounds it helps synthesize. As a building block in organic synthesis , its effects could be quite diverse, ranging from contributing to the properties of pharmaceutical drugs to forming part of complex organic molecules in materials science.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the rate and outcome of the chemical reactions it participates in . Moreover, the presence of other chemicals in the reaction environment can also influence its reactivity and the products formed.
Biochemical Analysis
Biochemical Properties
1,4-Bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the binding affinity and specificity of enzymes and proteins. For example, it has been used as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence, where it interacts with donor moieties such as phenoxazine, phenothiazine, and 9,9-dimethyl-9-10-dihydroacridine .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in the activity of signaling pathways, which in turn can affect gene expression and metabolic processes. For instance, its role as an acceptor in thermally activated delayed fluorescence emitters suggests that it can influence the electronic properties of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can form hydrogen bonds and van der Waals interactions with biomolecules, which can affect enzyme inhibition or activation and changes in gene expression. The presence of trifluoromethyl groups enhances the compound’s ability to participate in these interactions. For example, in the design of thermally activated delayed fluorescence emitters, the compound’s interactions with donor moieties result in efficient fluorescence and electroluminescence .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced fluorescence properties. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicities observed in these studies highlight the importance of dosage optimization for safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl groups can influence metabolic flux and metabolite levels. For example, its interactions with enzymes involved in the synthesis of thermally activated delayed fluorescence emitters suggest its role in metabolic pathways related to fluorescence and electroluminescence .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trifluoromethyl groups can affect its localization and accumulation within specific cellular compartments. Studies have shown that the compound can be efficiently transported and distributed within cells, contributing to its fluorescence properties .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, its interactions with donor moieties in thermally activated delayed fluorescence emitters suggest its localization within specific subcellular regions that facilitate fluorescence and electroluminescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate with (Trifluoromethyl)trimethylsilane . This reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
1,4-Bis(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: It is explored for its potential in drug development and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 1,2-Bis(trifluoromethyl)benzene
- Hexafluorobenzene
Uniqueness
1,4-Bis(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl groups at the para positions on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to its isomers and other fluorinated benzene derivatives .
Properties
IUPAC Name |
1,4-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBZHHORLHNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059991 | |
Record name | 1,4-Bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059991 | |
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Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Bis(trifluoromethyl)benzene | |
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Vapor Pressure |
18.5 [mmHg] | |
Record name | 1,4-Bis(trifluoromethyl)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
433-19-2 | |
Record name | 1,4-Bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Bis(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433192 | |
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Record name | 1,4-Bis(trifluoromethyl)benzene | |
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Record name | Benzene, 1,4-bis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
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Record name | 1,4-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.443 | |
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Record name | 1,4-BIS(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7C3RX7Y2R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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